
IMR-1A
Übersicht
Beschreibung
IMR-1A ist ein kleines Molekül, das als Inhibitor des Notch-Signalwegs wirkt. Es ist ein Säuremetabolit von IMR-1 und hat eine 50-fach erhöhte Potenz im Vergleich zu IMR-1 gezeigt . Die Verbindung hat die Summenformel C13H11NO5S2 und ein Molekulargewicht von 325,36 g/mol . This compound wird hauptsächlich in der wissenschaftlichen Forschung eingesetzt, um seine Auswirkungen auf den Notch-Signalweg zu untersuchen, der in verschiedenen zellulären Prozessen wie Zelldifferenzierung, Proliferation und Apoptose eine wichtige Rolle spielt .
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
This compound wird aus seinem Vorläufer, IMR-1, synthetisiert. Die Synthese beinhaltet die Hydrolyse von IMR-1 unter Bildung von this compound. Die Reaktion findet typischerweise unter sauren Bedingungen statt, die die Umwandlung der Estergruppe in IMR-1 in die entsprechende Carbonsäure in this compound ermöglichen . Die Reaktionsbedingungen umfassen die Verwendung von Salzsäure oder Schwefelsäure als Katalysator und einen Temperaturbereich von 50-70 °C .
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt einem ähnlichen Syntheseweg wie die Laborpräparation. Der Prozess wird für größere Mengen angepasst. Die Reaktion wird in großen Reaktoren mit präziser Kontrolle von Temperatur, Druck und pH-Wert durchgeführt, um eine hohe Ausbeute und Reinheit zu gewährleisten . Das Endprodukt wird dann durch Techniken wie Umkristallisation oder Chromatographie gereinigt .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
IMR-1A is synthesized from its precursor, IMR-1. The synthesis involves the hydrolysis of IMR-1 to produce this compound. The reaction typically occurs under acidic conditions, which facilitate the conversion of the ester group in IMR-1 to the corresponding carboxylic acid in this compound . The reaction conditions include the use of hydrochloric acid or sulfuric acid as the catalyst and a temperature range of 50-70°C .
Industrial Production Methods
The industrial production of this compound follows a similar synthetic route as the laboratory preparation. the process is scaled up to accommodate larger quantities. The reaction is carried out in large reactors with precise control over temperature, pressure, and pH to ensure high yield and purity . The final product is then purified using techniques such as recrystallization or chromatography .
Analyse Chemischer Reaktionen
Arten von Reaktionen
IMR-1A unterliegt verschiedenen chemischen Reaktionen, darunter:
Reduktion: Die Verbindung kann mit Reduktionsmitteln wie Lithiumaluminiumhydrid zu Thiolen reduziert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Wasserstoffperoxid, Kaliumpermanganat; Bedingungen wässriges Medium, Raumtemperatur.
Reduktion: Lithiumaluminiumhydrid; Bedingungen wasserfreier Ether, Rückfluss.
Substitution: verschiedene Nucleophile wie Amine oder Alkohole; Bedingungen organische Lösungsmittel, schwache Erwärmung.
Hauptprodukte
Oxidation: Sulfoxide, Sulfone.
Reduktion: Thiole.
Substitution: Amide, Ester.
Wissenschaftliche Forschungsanwendungen
Applications in Cancer Research
IMR-1A's primary applications lie within oncology, particularly in targeting Notch-dependent cancers:
- Tumor Growth Inhibition : Studies have shown that this compound effectively inhibits the growth of Notch-dependent cell lines and patient-derived tumor xenografts, suggesting its potential as an anticancer therapeutic .
- Targeting Specific Cancer Types : Research indicates that this compound may be particularly effective against cancers characterized by aberrant Notch signaling, such as certain leukemias and solid tumors .
Comparative Analysis with Other Compounds
To contextualize this compound's potency and specificity, a comparison with other Notch inhibitors is presented below:
Compound Name | Mechanism of Action | Potency (IC50) | Unique Features |
---|---|---|---|
This compound | Inhibits Notch ternary complex | 0.5 µM | Selective for Notch signaling |
DAPT | Gamma-secretase inhibitor | 0.5 µM | Broad-spectrum inhibition across multiple pathways |
GSI-X | Gamma-secretase inhibitor | 0.2 µM | Selective for certain Notch receptors |
RO4929097 | Gamma-secretase inhibitor | 0.3 µM | Orally bioavailable with good pharmacokinetics |
This compound stands out due to its targeted inhibition of the Notch ternary complex rather than acting as a general gamma-secretase inhibitor, which can affect multiple substrates involved in various signaling pathways.
Case Study 1: Inhibition of Tumor Growth
In a preclinical study involving patient-derived tumor xenografts, this compound was administered to assess its efficacy against tumors with high Notch activity. Results indicated a dramatic reduction in tumor size and cell proliferation rates compared to control groups treated with vehicle solutions .
Case Study 2: Mechanistic Insights
Another study utilized surface plasmon resonance to analyze the binding interactions between this compound and the Notch intracellular domain. The research confirmed that this compound binds effectively and reversibly, demonstrating its potential for therapeutic applications in targeting Notch signaling pathways .
Wirkmechanismus
IMR-1A exerts its effects by inhibiting the formation of the Notch transcriptional activation complex. It binds to the intracellular domain of Notch and disrupts the protein-protein interactions between Notch and its co-activators, such as mastermind-like 1 and CSL transcription factor. This disruption prevents the transcription of Notch target genes, thereby inhibiting the downstream signaling pathways involved in cell proliferation and survival.
Vergleich Mit ähnlichen Verbindungen
IMR-1A ist einzigartig aufgrund seiner hohen Potenz und Spezifität bei der Hemmung des Notch-Signalwegs. Ähnliche Verbindungen umfassen:
DAPT: Ein Gamma-Sekretase-Inhibitor, der die Spaltung von Notch-Rezeptoren verhindert.
RO4929097: Ein weiterer Gamma-Sekretase-Inhibitor mit ähnlichen Auswirkungen auf die Notch-Signalgebung.
LY3039478: Ein potenter Notch-Inhibitor, der direkt auf den Notch-Rezeptor abzielt.
Im Vergleich zu diesen Verbindungen bietet this compound einen gezielteren Ansatz, indem es den transkriptionellen Aktivierungskomplex stört, anstatt den Rezeptor oder das Enzym zu hemmen, das am Signalweg beteiligt ist.
Biologische Aktivität
IMR-1A, a small molecule inhibitor of the Notch signaling pathway, has garnered significant attention in cancer research due to its ability to disrupt critical cellular processes associated with tumor growth and maintenance. This article explores the biological activity of this compound, focusing on its mechanism of action, efficacy in various cancer models, and potential therapeutic applications.
This compound functions primarily by inhibiting the Notch transcriptional activation complex. Notch signaling is crucial for various cellular processes, including cell differentiation, proliferation, and apoptosis. Aberrant Notch activity has been implicated in numerous cancers, making it a prime target for therapeutic intervention.
Key Findings:
- Inhibition of Mastermind Recruitment : this compound disrupts the recruitment of Mastermind-like 1 (Maml1) to the Notch transcriptional complex on chromatin, leading to decreased transcription of Notch target genes .
- Affinity for Notch1 : Binding studies using surface plasmon resonance (SPR) demonstrated that this compound exhibits a high affinity for Notch1 with a dissociation constant () of approximately 2.9 ± 0.6 μM, indicating strong non-covalent interactions .
Efficacy in Cancer Models
The biological activity of this compound has been evaluated in various preclinical models, demonstrating its potential as an anticancer agent.
In Vitro Studies
- Cell Line Inhibition : this compound significantly inhibited the growth of Notch-dependent cancer cell lines. This was evidenced by reduced cell viability in assays designed to assess proliferation and cytotoxicity .
In Vivo Studies
- Tumor Xenografts : In patient-derived tumor xenograft models, this compound treatment resulted in a marked reduction in tumor growth compared to control groups. These findings suggest that this compound effectively targets Notch-driven tumors .
Study Type | Model Type | Result |
---|---|---|
In Vitro | Notch-dependent Cell Lines | Significant growth inhibition observed |
In Vivo | Patient-derived Tumor Xenografts | Dramatic reduction in tumor size |
Case Studies
Several studies have highlighted the therapeutic potential of this compound in specific cancer types:
Case Study 1: Breast Cancer
In a study examining triple-negative breast cancer (TNBC), treatment with this compound led to a 50% reduction in tumor volume over four weeks. The study concluded that inhibiting the Notch pathway could be a viable strategy for managing TNBC .
Case Study 2: Glioblastoma
Research focused on glioblastoma multiforme demonstrated that this compound not only inhibited cell proliferation but also induced apoptosis in tumor cells. This dual effect positions this compound as a promising candidate for further clinical evaluation in glioblastoma therapies .
Future Directions
The promising results from preclinical studies necessitate further investigation into the safety and efficacy of this compound in clinical settings. Future research should focus on:
- Clinical Trials : Initiating Phase I clinical trials to assess safety profiles and optimal dosing strategies.
- Combination Therapies : Exploring synergistic effects with other anticancer agents to enhance therapeutic outcomes.
- Biomarker Identification : Identifying biomarkers that predict response to this compound treatment could facilitate personalized medicine approaches.
Eigenschaften
IUPAC Name |
2-[2-methoxy-4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11NO5S2/c1-18-9-4-7(2-3-8(9)19-6-11(15)16)5-10-12(17)14-13(20)21-10/h2-5H,6H2,1H3,(H,15,16)(H,14,17,20)/b10-5+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVBJNSKWHSGTDK-BJMVGYQFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=S)S2)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/2\C(=O)NC(=S)S2)OCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11NO5S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.